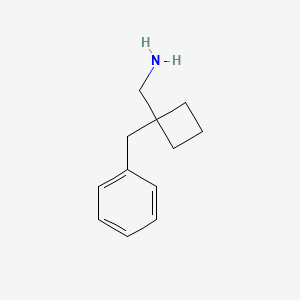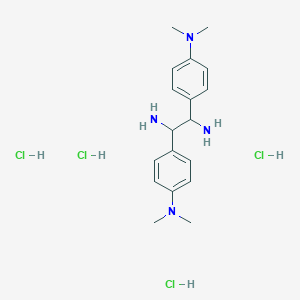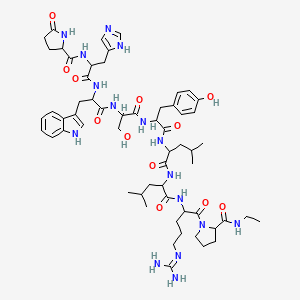
4-Bromo-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methylbutanamide is an organic compound with the molecular formula C5H10BrNO It is a brominated derivative of butanamide, characterized by the presence of a bromine atom at the fourth position and a methyl group at the second position of the butanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylbutanamide can be achieved through several methods. One common approach involves the bromination of 2-methylbutanamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light or heat conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the fourth position of the butanamide chain.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines, leading to the formation of corresponding alcohols or amides.
Reduction Reactions: The compound can be reduced to 2-methylbutanamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: 2-Methylbutanol or 2-methylbutanamide derivatives.
Reduction: 2-Methylbutanamide.
Oxidation: 2-Methylbutanoic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-methylbutanamide: Similar structure but with the bromine atom at the second position.
4-Chloro-2-methylbutanamide: Chlorinated analog with similar chemical properties.
2-Methylbutanamide: Parent compound without the bromine atom.
Uniqueness: 4-Bromo-2-methylbutanamide is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its analogs
Eigenschaften
Molekularformel |
C5H10BrNO |
|---|---|
Molekulargewicht |
180.04 g/mol |
IUPAC-Name |
4-bromo-2-methylbutanamide |
InChI |
InChI=1S/C5H10BrNO/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3,(H2,7,8) |
InChI-Schlüssel |
JAMKBIXHDAXAHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCBr)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


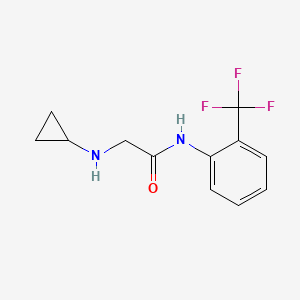

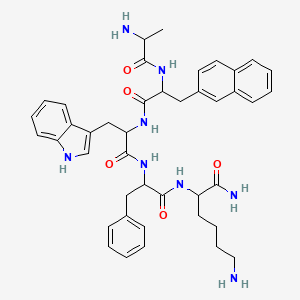

![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
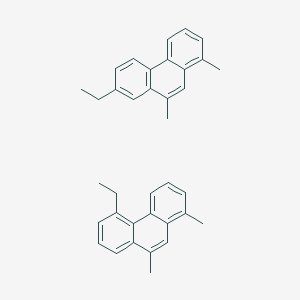
![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
amine](/img/structure/B12108558.png)
